N-(2,6-dimethylpiperidin-4-yl)-N-[4-[(2,6-dimethylpiperidin-4-yl)-formylamino]butyl]formamide
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Overview
Description
N-(2,6-dimethylpiperidin-4-yl)-N-[4-[(2,6-dimethylpiperidin-4-yl)-formylamino]butyl]formamide is a complex organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of two piperidine rings, each substituted with dimethyl groups at the 2 and 6 positions, and linked through a butyl chain with formylamino groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-dimethylpiperidin-4-yl)-N-[4-[(2,6-dimethylpiperidin-4-yl)-formylamino]butyl]formamide typically involves multiple steps, starting from commercially available starting materials. The general synthetic route includes:
Formation of 2,6-dimethylpiperidine: This can be achieved through the hydrogenation of 2,6-dimethylpyridine using a suitable catalyst such as palladium on carbon.
Formylation: The piperidine derivative is then subjected to formylation using formic acid or formyl chloride in the presence of a base like triethylamine.
Linking through Butyl Chain: The formylated piperidine is reacted with a butyl chain precursor, such as 1,4-dibromobutane, under basic conditions to form the desired linkage.
Final Assembly: The intermediate compounds are then coupled under controlled conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques like chromatography, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2,6-dimethylpiperidin-4-yl)-N-[4-[(2,6-dimethylpiperidin-4-yl)-formylamino]butyl]formamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the formyl groups can be replaced by other functional groups using reagents like Grignard reagents or organolithium compounds.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Grignard reagents, organolithium compounds.
Major Products Formed
Oxidation: N-oxides.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-(2,6-dimethylpiperidin-4-yl)-N-[4-[(2,6-dimethylpiperidin-4-yl)-formylamino]butyl]formamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-(2,6-dimethylpiperidin-4-yl)-N-[4-[(2,6-dimethylpiperidin-4-yl)-formylamino]butyl]formamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(2,6-dimethylpiperidin-4-yl)-N-[4-aminobutyl]formamide
- N-(2,6-dimethylpiperidin-4-yl)-N-[4-(methylamino)butyl]formamide
Uniqueness
N-(2,6-dimethylpiperidin-4-yl)-N-[4-[(2,6-dimethylpiperidin-4-yl)-formylamino]butyl]formamide is unique due to its dual piperidine structure and the presence of formylamino groups, which confer specific chemical reactivity and potential biological activity. This distinguishes it from other similar compounds that may lack these structural features or possess different functional groups.
Properties
CAS No. |
397872-27-4 |
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Molecular Formula |
C20H38N4O2 |
Molecular Weight |
366.5 g/mol |
IUPAC Name |
N-(2,6-dimethylpiperidin-4-yl)-N-[4-[(2,6-dimethylpiperidin-4-yl)-formylamino]butyl]formamide |
InChI |
InChI=1S/C20H38N4O2/c1-15-9-19(10-16(2)21-15)23(13-25)7-5-6-8-24(14-26)20-11-17(3)22-18(4)12-20/h13-22H,5-12H2,1-4H3 |
InChI Key |
TYUTYHDBIDEGBJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CC(N1)C)N(CCCCN(C=O)C2CC(NC(C2)C)C)C=O |
Origin of Product |
United States |
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